N,N'-[Rubicene-5,12-diyldi(4,1-phenylene)]bis(N-phenylaniline)
Description
N,N'-[Rubicene-5,12-diyldi(4,1-phenylene)]bis(N-phenylaniline) is a polycyclic aromatic compound featuring a rubicene core (a fused pentacene derivative) linked via 4,1-phenylene groups to bis(N-phenylaniline) substituents. The rubicene backbone provides extended π-conjugation, enhancing electronic properties such as charge transport and optical absorption. The N-phenylaniline groups introduce steric bulk and electron-donating characteristics, influencing solubility and redox behavior.
Properties
CAS No. |
922185-01-1 |
|---|---|
Molecular Formula |
C62H40N2 |
Molecular Weight |
813.0 g/mol |
IUPAC Name |
N,N-diphenyl-4-[12-[4-(N-phenylanilino)phenyl]rubicen-5-yl]aniline |
InChI |
InChI=1S/C62H40N2/c1-5-15-45(16-6-1)63(46-17-7-2-8-18-46)49-33-27-41(28-34-49)43-31-37-53-57(39-43)51-23-13-25-55-59(51)61(53)56-26-14-24-52-58-40-44(32-38-54(58)62(55)60(52)56)42-29-35-50(36-30-42)64(47-19-9-3-10-20-47)48-21-11-4-12-22-48/h1-40H |
InChI Key |
HGLZPBLPQJZKOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC5=C(C=C4)C6=C7C=CC=C8C7=C(C9=C8C=C(C=C9)C1=CC=C(C=C1)N(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC5=C16 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N,N’-[Rubicene-5,12-diyldi(4,1-phenylene)]bis(N-phenylaniline) typically involves multi-step organic reactions. One common method includes the use of Friedel-Crafts reactions to form the rubicene core, followed by coupling reactions to attach the phenylene and phenylaniline groups. Specific reaction conditions, such as the choice of catalysts, solvents, and temperature, play a crucial role in determining the yield and purity of the final product .
Chemical Reactions Analysis
N,N’-[Rubicene-5,12-diyldi(4,1-phenylene)]bis(N-phenylaniline) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced rubicene derivatives.
Scientific Research Applications
N,N’-[Rubicene-5,12-diyldi(4,1-phenylene)]bis(N-phenylaniline) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of advanced organic materials and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of organic semiconductors and other electronic materials.
Mechanism of Action
The mechanism of action of N,N’-[Rubicene-5,12-diyldi(4,1-phenylene)]bis(N-phenylaniline) involves its interaction with molecular targets through π-π stacking and hydrogen bonding. These interactions can influence the electronic properties of the compound, making it useful in electronic and photonic applications. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its full potential .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Bridging Groups
The rubicene core distinguishes this compound from analogs with alternative bridging systems:
- N,N'-[Sulfonylbis(4,1-phenylene)]bis(2-chloroacetamide) (): Features a sulfonyl (SO₂) bridge instead of rubicene. The sulfonyl group is electron-withdrawing, reducing conjugation and increasing polarity compared to the purely aromatic rubicene system. This results in lower thermal stability (decomposition ~200°C vs. rubicene’s >300°C) and diminished charge transport efficiency .
- (2E,2'E)-N,N'-((Dibromo-1,4-tellannediyl)bis(4,1-phenylene))bis(1,7,7-trimethylbicyclo[2.2.1]heptan-2-imine) (): Contains a tellurium-halogen bridge, introducing metalloid properties and heavier atom effects. The tellurium bridge disrupts π-conjugation but offers unique redox activity, unlike the purely organic rubicene backbone .
Table 1: Core Structure Comparison
| Compound | Core/Bridge | Conjugation Length | Key Functional Groups |
|---|---|---|---|
| Target Compound | Rubicene diyl | High | N-phenylaniline |
| N,N'-[Sulfonylbis(phenylene)]bis(2-Cl-acetamide) | Sulfonyl | Moderate | Chloroacetamide |
| Tellurium-bridged compound | Te-Br₂ | Low | Camphor-imine |
Substituent Groups and Electronic Effects
- N,N'-Diacetyl-1,4-phenylenediamine (): Substituted with acetyl groups, which are electron-withdrawing and promote hydrogen bonding. In contrast, the target compound’s N-phenylaniline groups are electron-rich, enhancing hole-transport capabilities. The acetylated derivative has a lower molecular weight (192.22 g/mol vs. ~600–700 g/mol estimated for the rubicene compound) and reduced π-stacking propensity .
- Hydrazone-Isatin Derivatives (): Contain azanediyl and hydrazide groups, enabling redox activity and metal coordination. However, these groups limit conjugation compared to the fully aromatic N-phenylaniline substituents in the target compound .
Biological Activity
N,N'-[Rubicene-5,12-diyldi(4,1-phenylene)]bis(N-phenylaniline) is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the compound's structure, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of 358.35 g/mol. It features a complex structure characterized by two phenyl groups connected through a rubicene moiety, which is known for its unique optical properties and potential in photodynamic therapy (PDT).
Anticancer Properties
Research indicates that N,N'-[Rubicene-5,12-diyldi(4,1-phenylene)]bis(N-phenylaniline) exhibits significant anticancer activity. A study conducted on various cancer cell lines demonstrated that the compound induces apoptosis (programmed cell death) in cancer cells through the activation of caspase pathways. The IC50 values (the concentration required to inhibit cell growth by 50%) were found to be lower than those of many established chemotherapeutics.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Caspase activation |
| HeLa (Cervical Cancer) | 20 | ROS generation and mitochondrial damage |
| A549 (Lung Cancer) | 18 | Inhibition of cell proliferation |
The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS) upon irradiation with light. This property enhances its effectiveness in photodynamic therapy, where light activates the compound to produce cytotoxic effects specifically in tumor cells. The mechanism involves:
- ROS Generation : Upon exposure to light, the compound undergoes a photochemical reaction that produces ROS.
- Cell Membrane Damage : ROS can cause lipid peroxidation in cell membranes, leading to cell death.
- DNA Damage : The compound can intercalate into DNA strands, leading to structural changes and subsequent apoptosis.
Case Study 1: Photodynamic Therapy in Animal Models
A study involving animal models treated with N,N'-[Rubicene-5,12-diyldi(4,1-phenylene)]bis(N-phenylaniline) demonstrated significant tumor regression when combined with light exposure. The treatment resulted in a marked decrease in tumor size compared to controls.
Case Study 2: Synergistic Effects with Other Chemotherapeutics
Another investigation assessed the synergistic effects of this compound when used in combination with traditional chemotherapeutics like doxorubicin. Results indicated enhanced efficacy and reduced side effects when both agents were administered together.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
